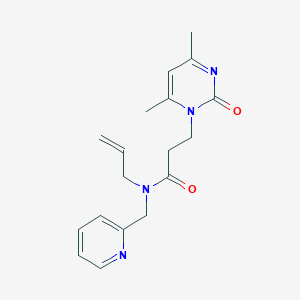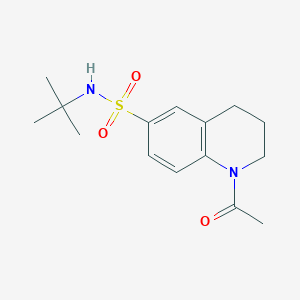![molecular formula C16H23NO2 B4425344 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4425344.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine
Descripción general
Descripción
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. DMPP belongs to the class of piperidine compounds and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine has been studied for its potential applications in scientific research. One of the major areas of research is its use as a ligand in the study of nicotinic acetylcholine receptors (nAChRs). This compound has been found to be a potent agonist of nAChRs and has been used to study the structure and function of these receptors. This compound has also been studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine acts as an agonist of nAChRs, which are ion channels that are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. This compound binds to the receptor and causes a conformational change, which leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the cell membrane and the initiation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been found to enhance cognitive function and memory in animal models. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine has several advantages as a research tool. It is a potent agonist of nAChRs and has high selectivity for these receptors. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life and may require frequent administration to maintain its effects. In addition, this compound may have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine. One area of research is the development of more selective and potent agonists of nAChRs. This may lead to the development of new treatments for various diseases such as Alzheimer's disease and schizophrenia. Another area of research is the study of the structure and function of nAChRs using this compound as a ligand. This may lead to a better understanding of the mechanisms underlying these receptors and their role in various physiological processes. Finally, the development of new methods for the synthesis and purification of this compound may improve its utility as a research tool.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-8-15(13(2)11-12)19-14(3)16(18)17-9-5-4-6-10-17/h7-8,11,14H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSQOJUIBMCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4425269.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4425271.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4425286.png)

![5-(4-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4425302.png)

![N-(2-methoxy-1-methylethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4425309.png)
![2-(4-phenyl-1-piperazinyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4425324.png)

![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4425336.png)
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![N-(3-{[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4425351.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)
